molecular formula C16H11F3N2O3 B2667223 3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 1105191-70-5

3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2667223
CAS No.: 1105191-70-5
M. Wt: 336.27
InChI Key: ZKTPZMGXZXVKNU-UHFFFAOYSA-N
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Description

3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a trifluoromethoxy-substituted phenyl group and an amino substituent at the 3-position of the benzofuran core. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility, though specific applications require further exploration .

Properties

IUPAC Name

3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)24-10-7-5-9(6-8-10)21-15(22)14-13(20)11-3-1-2-4-12(11)23-14/h1-8H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTPZMGXZXVKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Structural Characteristics

The structural composition of this compound includes:

  • Benzofuran moiety : A fused benzene and furan ring system known for various biological activities.
  • Trifluoromethoxy group : A functional group that enhances the compound's lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Features

Compound NameStructural FeaturesUnique Properties
This compoundBenzofuran and trifluoromethoxy groupsHigh reactivity and potential selectivity towards biological targets

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by modulating various signaling pathways.

Case Study : A study demonstrated that a related benzofuran compound inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in several studies. It is suggested that the presence of the trifluoromethoxy group may enhance blood-brain barrier permeability, allowing for effective central nervous system (CNS) targeting.

Mechanism of Action : Research has shown that similar compounds can inhibit neuroinflammation by blocking NF-κB signaling pathways, which are often activated in neurodegenerative diseases .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities, particularly against cholinesterases, which are crucial in neurodegenerative conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran scaffold can significantly affect inhibitory potency.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits neuroinflammation via NF-κB pathway
Enzyme InhibitionInhibits cholinesterases with varying potency

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(2-chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

  • Key Differences: Replaces the amino group at the 3-position with a 2-chlorobenzamido substituent (–NHCOC₆H₄Cl).
  • The benzamido group introduces steric bulk, which may hinder binding in sterically sensitive targets .
  • Molecular Formula : C₂₃H₁₄ClF₃N₂O₄.
  • Applications: Not explicitly stated, but its structural similarity suggests utility as a pharmaceutical intermediate or bioactive scaffold .

3-(phenoxymethyl)-N-(2,4,6-trimethylphenyl)-1-benzofuran-2-carboxamide

  • Key Differences: Features a phenoxymethyl group (–CH₂OPh) at the 3-position and a 2,4,6-trimethylphenyl carboxamide.
  • The compound’s higher molecular weight (MW = 429.5 g/mol) may limit bioavailability compared to the target compound (MW = 380.3 g/mol) .
  • Molecular Formula: C₂₆H₂₃NO₃.

3-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide

  • Key Differences : Replaces the benzofuran core with a propanamide chain and retains the trifluoromethoxy phenyl group.
  • This may lower thermal stability compared to rigid benzofuran derivatives .
  • Molecular Formula : C₁₆H₁₃F₃N₂O₃.

N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide

  • Key Differences : Substitutes the trifluoromethoxy phenyl group with a 5-formylfuran-2-ylphenyl moiety.
  • Impact: The formyl group (–CHO) introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets. This contrasts with the non-reactive trifluoromethoxy group in the target compound. The furan ring may enhance π-π interactions but reduce metabolic stability .
  • Applications: Explicitly noted as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position 3) Carboxamide Group Molecular Formula Key Properties/Applications
3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide –NH₂ 4-(trifluoromethoxy)phenyl C₁₆H₁₁F₃N₂O₃ High H-bond potential, metabolic stability
3-(2-chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide –NHCOC₆H₄Cl 4-(trifluoromethoxy)phenyl C₂₃H₁₄ClF₃N₂O₄ Increased lipophilicity, steric bulk
3-(phenoxymethyl)-N-(2,4,6-trimethylphenyl)-1-benzofuran-2-carboxamide –CH₂OPh 2,4,6-trimethylphenyl C₂₆H₂₃NO₃ Rigid structure, high steric hindrance
3-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide –OPh (propanamide chain) 4-(trifluoromethoxy)phenyl C₁₆H₁₃F₃N₂O₃ Flexible backbone, reduced aromaticity
N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide –[4-(5-formylfuran-2-yl)phenyl] Benzofuran-2-carboxamide C₂₀H₁₃NO₄ Electrophilic reactivity, pharmaceutical intermediate

Research Findings and Implications

  • Bioavailability: Amino-substituted benzofurans generally exhibit better aqueous solubility than chlorinated or methylated derivatives, as seen in the comparison with 3-(2-chlorobenzamido) and 3-(phenoxymethyl) analogs .
  • Synthetic Utility: Compounds like N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide serve as versatile intermediates for further functionalization, whereas the target compound’s amino group offers direct conjugation opportunities .

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